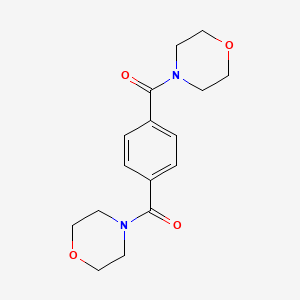
4,4'-(1,4-phenylenedicarbonyl)dimorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4'-(1,4-phenylenedicarbonyl)dimorpholine, also known as PDCD, is a chemical compound that has been extensively studied for its potential applications in scientific research. PDCD is a dimorpholine derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
作用機序
The mechanism of action of 4,4'-(1,4-phenylenedicarbonyl)dimorpholine is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cellular processes such as DNA replication and protein synthesis. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. In addition to its potential anti-cancer properties, this compound has been shown to have anti-inflammatory effects and to inhibit the activity of enzymes involved in the production of reactive oxygen species. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 4,4'-(1,4-phenylenedicarbonyl)dimorpholine in laboratory experiments is its relatively low toxicity compared to other chemical compounds. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using this compound in laboratory experiments is its limited solubility in water, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are a number of potential future directions for research on 4,4'-(1,4-phenylenedicarbonyl)dimorpholine. One area of research that has shown promise is the development of this compound-based cancer treatments. Researchers are also exploring the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, there is interest in exploring the potential use of this compound in the development of new anti-inflammatory drugs. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in scientific research.
合成法
4,4'-(1,4-phenylenedicarbonyl)dimorpholine can be synthesized through a variety of methods, including the reaction of 4,4'-diaminodiphenylmethane with diethyl oxalate in the presence of triethylamine. This reaction produces a white crystalline solid that can be purified through recrystallization. Other methods of synthesis include the use of phosgene and dimethylamine.
科学的研究の応用
4,4'-(1,4-phenylenedicarbonyl)dimorpholine has been extensively studied for its potential applications in scientific research. One area of research where this compound has shown promise is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for use in cancer treatments. This compound has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
[4-(morpholine-4-carbonyl)phenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c19-15(17-5-9-21-10-6-17)13-1-2-14(4-3-13)16(20)18-7-11-22-12-8-18/h1-4H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLSHSXFPNQGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(cyclopropylmethyl)-N-[1-(3-methyl-2-pyridinyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5370549.png)
![methyl N-{[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinate](/img/structure/B5370553.png)
![5-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}-3-methyl-1H-pyrazole](/img/structure/B5370557.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5370573.png)
![N-(2-chlorophenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5370580.png)
![methyl 2-methyl-N-{[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}alaninate](/img/structure/B5370581.png)
![2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-4-quinolinyl acetate](/img/structure/B5370596.png)
![N-cyclopropyl-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5370598.png)

![1-(2-bromo-2-propen-1-yl)-2-[2-(4-chlorophenyl)vinyl]-1H-benzimidazole](/img/structure/B5370611.png)

![3-[2-(4-fluorophenyl)ethyl]-1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidine](/img/structure/B5370623.png)
![3-[7-(1-benzothien-3-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylpropanamide](/img/structure/B5370643.png)
![{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5370647.png)